4-[(4-Methylphenyl)methanesulfonyl]aniline
Description
4-[(4-Methylphenyl)methanesulfonyl]aniline is a sulfonamide derivative featuring a 4-methylphenyl group attached to a methanesulfonyl moiety, which is further linked to an aniline ring. This compound is synthesized via sulfonylation of aniline using 4-toluenesulfonyl chloride in benzene under reflux conditions, followed by purification with aqueous NaOH and HCl . The reaction proceeds through nucleophilic substitution, where the amino group of aniline reacts with the sulfonyl chloride to form the sulfonamide bond.
Properties
IUPAC Name |
4-[(4-methylphenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-2-4-12(5-3-11)10-18(16,17)14-8-6-13(15)7-9-14/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBDQHNGCPNYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methanesulfonyl]aniline typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)methanesulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-[(4-Methylphenyl)methanesulfonyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methanesulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Containing Analogues
a) 4-(Methylsulfonyl)aniline hydrochloride
- Structure : Direct methylsulfonyl group (-SO₂CH₃) attached to the aniline ring.
- Molecular Weight: 171.21 g/mol (C₇H₉NO₂S) .
- Solubility : Higher water solubility due to the hydrochloride salt form.
- Key Difference : Lacks the 4-methylphenyl group, leading to reduced steric hindrance and altered electronic properties.
b) 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
- Structure : Sulfonyl group linked to a 4-methylpiperidinyl substituent.
- Molecular Weight : 254.34 g/mol (C₁₂H₁₈N₂O₂S) .
- Solubility: Soluble in chloroform, methanol, and DMSO.
c) 4-(Methanesulfonylmethyl)aniline
- Structure : Methanesulfonylmethyl (-CH₂SO₂CH₃) substituent on the aniline ring.
- Molecular Weight: 185.25 g/mol (C₈H₁₁NO₂S) .
- Key Difference : The sulfonyl group is separated from the aromatic ring by a methylene (-CH₂-) spacer, altering electronic conjugation and steric effects.
Azo and Imine Derivatives
a) 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- Structure : Diazene (-N=N-) bridge connecting 4-methylphenyl and aniline groups.
- Molecular Weight : 211.27 g/mol (C₁₃H₁₃N₃) .
b) 4-[(E)-(4-Methylphenyl)iminomethyl]phenol
Pharmaceutical-Related Analogues
a) Celecoxib Derivative
- Structure : 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
- Key Difference : Incorporates a pyrazole ring and trifluoromethyl group, enhancing COX-2 inhibitory activity compared to the simpler sulfonamide structure of the target compound .
b) 5-Methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide (Imp-G)
Data Table: Comparative Analysis
Biological Activity
4-[(4-Methylphenyl)methanesulfonyl]aniline, also known as benzenamine, is an organic compound classified as a sulfonamide. Its structure includes a benzenamine group linked to a sulfonyl group, which is further substituted with a 4-methylphenyl moiety. This compound has gained attention in various fields due to its significant biological activity, particularly its potential applications in antimicrobial therapies.
The biological activity of this compound is primarily attributed to its sulfonamide group. This functional group can mimic para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in microorganisms. This mechanism suggests that the compound may serve as an effective antimicrobial agent by disrupting essential metabolic pathways in bacteria.
Biological Activity and Applications
Research indicates that this compound interacts with various biological molecules, particularly enzymes involved in folic acid synthesis. This interaction underscores its potential utility in developing new antimicrobial therapies. Studies have shown that compounds with similar structures exhibit varied potencies against different microbial strains, highlighting the importance of structural modifications in drug design.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | Mechanism of Action | Notable Activity | Reference |
|---|---|---|---|
| This compound | Inhibition of dihydropteroate synthase | Antimicrobial potential | |
| Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]- | Similar sulfonamide structure | Varies by substitution | |
| Benzenamine, 4-[(4-methylphenyl)sulfonyl]-N-phenyl | Enhanced biological activity potential | Higher potency against certain strains | |
| 2-Methyl-4-(methylsulfonyl)aniline | Different biological properties | Lower antimicrobial activity |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth was assessed through minimum inhibitory concentration (MIC) assays, revealing effective concentrations comparable to established antibiotics.
- Inhibition Studies : Further research indicated that structural analogs of this compound displayed varying degrees of inhibition against dihydropteroate synthase, suggesting that slight modifications could enhance its efficacy as an antimicrobial agent .
The synthesis of this compound typically involves the reaction of benzenamine with 4-methylbenzenesulfonyl chloride, utilizing bases such as pyridine or triethylamine in organic solvents like dichloromethane or chloroform at room temperature. The following reaction scheme illustrates this process:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
